1,1,2-Trichloro-2-fluoroethane
Overview
Description
1,1,2-Trichloro-2-fluoroethane is a halogenated hydrocarbon with the molecular formula C2H2Cl3F. This compound is known for its use as a solvent and in various industrial applications. It is a colorless liquid with a characteristic odor and is relatively stable under normal conditions.
Mechanism of Action
Target of Action
1,1,2-Trichloro-2-fluoroethane, also known as trichlorotrifluoroethane or CFC-113, is a chlorofluorocarbon . Its primary targets are the ozone molecules in the stratosphere .
Biochemical Pathways
The degradation of ozone by CFC-113 involves the following reactions :
The process regenerates Cl• to destroy more O3. The Cl• will destroy an average of 100,000 O3 molecules during its atmospheric lifetime of 1–2 years .
Pharmacokinetics
As a volatile liquid, CFC-113 has a high vapor pressure . It is insoluble in water , which affects its distribution in the environment
Result of Action
The result of CFC-113’s action is the degradation of ozone in the stratosphere . This contributes to the depletion of the ozone layer, which protects the Earth from harmful ultraviolet-B (UV-B) radiation.
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of CFC-113. Its stability allows it to remain in the atmosphere for about 90 years . The action of CFC-113 is also influenced by sunlight, specifically UV radiation in the 190-225 nm range, which can break up the compound .
Preparation Methods
1,1,2-Trichloro-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of hexachloroethane with hydrofluoric acid. This reaction typically requires the presence of catalysts such as antimony, chromium, iron, or alumina at high temperatures . Another method involves the use of hydrofluoric acid on tetrachloroethylene . These methods are employed in industrial settings to produce the compound on a large scale.
Chemical Reactions Analysis
1,1,2-Trichloro-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent and conditions used.
Oxidation Reactions: Although less common, oxidation reactions can occur under specific conditions, leading to the formation of various oxidized products.
Common reagents used in these reactions include zinc, hydrofluoric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2-Trichloro-2-fluoroethane has several applications in scientific research and industry:
Comparison with Similar Compounds
1,1,2-Trichloro-2-fluoroethane can be compared to other halogenated hydrocarbons such as:
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Similar in structure but with an additional fluorine atom, making it a more potent ozone-depleting substance.
Tetrachloroethylene: Used as a solvent and in dry cleaning, it has a similar stability but different applications.
Trichloroethylene: Another solvent with similar properties but different industrial uses.
These compounds share similar chemical properties but differ in their specific applications and environmental impacts.
Properties
IUPAC Name |
1,1,2-trichloro-2-fluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-1(4)2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMSTDJYMPIZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861897 | |
Record name | 1,1,2-Trichloro-2-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-28-4 | |
Record name | 1,1,2-Trichloro-2-fluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HCFC-131 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2-Trichloro-2-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HCFC-131 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0FB1H5N3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying rotational isomers in compounds like 1,1,2-Trichloro-2-fluoroethane?
A1: Studying rotational isomers, or conformers, is crucial because these different spatial arrangements of the same molecule can significantly impact its chemical and physical properties. [] For instance, the energy barriers between different conformations can influence a molecule's reactivity and biological activity. Understanding these conformational equilibria provides valuable insights into the molecule's behavior in various chemical reactions and biological systems.
Q2: How does NMR spectroscopy help in determining the energy barriers between different rotational isomers of halogenated ethanes like this compound?
A2: NMR spectroscopy is a powerful tool for analyzing the dynamic behavior of molecules in solution. [] By analyzing the shape, width, and splitting patterns of NMR signals at different temperatures, researchers can determine the rate of interconversion between different rotational isomers. This data allows them to calculate the energy barriers separating these conformations. Higher barriers indicate slower interconversion rates, while lower barriers suggest faster transitions between different conformers.
Q3: What did the researchers discover about the relationship between the number of halogen atoms (excluding fluorine) and the rotational barriers in halogenated ethanes?
A3: The research on halogenated ethanes revealed a trend between the number of halogen substituents and the energy barriers for rotation. [] Ethanes with five halogens (other than fluorine) exhibited higher barriers ranging from 13.2 to 14.8 kcal/mol. In contrast, ethanes with four halogens (excluding fluorine) showed lower barriers ranging from 9.0 to 10.2 kcal/mol. This suggests that a greater number of bulky halogen substituents lead to higher steric hindrance, increasing the energy required for rotation around the carbon-carbon bond.
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